molecular formula H5NO B032923 Ammoninum-d4 Deuteroxide CAS No. 12168-30-8

Ammoninum-d4 Deuteroxide

Cat. No.: B032923
CAS No.: 12168-30-8
M. Wt: 40.077 g/mol
InChI Key: VHUUQVKOLVNVRT-NSPFYZSMSA-N
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Description

Ammonium-d4 deuteroxide is a chemical compound with the molecular formula ND4OD. It is a deuterated form of ammonium hydroxide, where the hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This compound is commonly used in nuclear magnetic resonance (NMR) spectroscopy due to its unique isotopic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium-d4 deuteroxide can be synthesized through the reaction of deuterium oxide (D2O) with ammonium chloride (NH4Cl). The reaction involves the exchange of hydrogen atoms in ammonium chloride with deuterium atoms from deuterium oxide, resulting in the formation of ammonium-d4 deuteroxide. The reaction is typically carried out at room temperature and requires careful handling to avoid contamination with regular water.

Industrial Production Methods

In an industrial setting, the production of ammonium-d4 deuteroxide involves the use of high-purity deuterium oxide and ammonium chloride. The reaction is conducted in a controlled environment to ensure the purity and isotopic enrichment of the final product. The resulting solution is then concentrated to the desired level, typically around 25-26% in deuterium oxide.

Chemical Reactions Analysis

Acid-Base Reactions

ND₄OD undergoes classic acid-base reactions similar to NH₄OH but with deuterium-specific kinetics. For example:ND4OD+DClND4Cl+D2O\text{ND}_4\text{OD}+\text{DCl}\rightarrow \text{ND}_4\text{Cl}+\text{D}_2\text{O}This reaction demonstrates ND₄OD’s ability to neutralize acids, forming deuterated ammonium salts .

Key Data:

Reaction TypeReagentsProductsConditions
NeutralizationDClND₄Cl, D₂ORoom temperature, aqueous

Hydrogen-Deuterium (H/D) Exchange Reactions

ND₄OD facilitates H/D exchange at acidic carbon centers due to its deuteroxide (OD⁻) ions. For instance, in α-carbon deuteration of alcohols:RCH2OH+ND4ODRu catalystRCD2OD+NH3\text{RCH}_2\text{OH}+\text{ND}_4\text{OD}\xrightarrow{\text{Ru catalyst}}\text{RCD}_2\text{OD}+\text{NH}_3This reaction leverages ND₄OD’s OD⁻ to abstract protons, forming enolate intermediates that incorporate deuterium .

Research Findings:

  • Accelerated Exchange: Quaternary ammonium groups enhance H/D exchange rates at α-carbons by stabilizing transition states .
  • Regioselectivity: Deuteration favors benzylic and allylic positions under mild conditions (25–90°C) .

Reaction with Carbon Disulfide

ND₄OD reacts with CS₂ to form deuterated thiocyanate derivatives:CS2+2ND4ODND4SCN+ND4SH+D2O\text{CS}_2+2\text{ND}_4\text{OD}\rightarrow \text{ND}_4\text{SCN}+\text{ND}_4\text{SH}+\text{D}_2\text{O}This pathway is used to prepare [¹¹C]thiocyanate for PET imaging .

Optimized Conditions:

ParameterValue
Temperature90°C
SolventMeCN
Yield>99%

Stability and Decomposition

ND₄OD decomposes at elevated temperatures (>200°C) to release deuterated ammonia (ND₃) and D₂O:ND4ODΔND3+D2O\text{ND}_4\text{OD}\xrightarrow{\Delta}\text{ND}_3+\text{D}_2\text{O}This reaction is reversible under standard conditions .

Scientific Research Applications

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) Studies

  • Ammonium-d4 deuteroxide is extensively used in NMR spectroscopy as a solvent and as a reagent for studying molecular structures. Its isotopic purity (99% deuterium) allows for clearer spectral data, reducing background noise from hydrogen signals.
  • Key Benefits :
    • Enhances resolution in spectra due to the absence of overlapping proton signals.
    • Facilitates the study of dynamic processes in solution.

Case Study : A study utilized ammonium-d4 deuteroxide to investigate the conformational changes in proteins, demonstrating its effectiveness in elucidating protein dynamics and interactions .

Chemical Ionization Mass Spectrometry

Ionization Reagent

  • Ammonium-d4 deuteroxide serves as a reagent in chemical ionization mass spectrometry (CI-MS), particularly for enhancing the detection of organic compounds. It forms stable adducts with various analytes, improving sensitivity and specificity.
  • Applications :
    • Used to analyze volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs) in environmental studies.
    • Facilitates the identification of complex mixtures by providing distinct mass signatures.

Case Study : In atmospheric chemistry research, NH4OD was employed to improve the detection limits for various anthropogenic compounds, showcasing its role in advancing environmental monitoring techniques .

Stable Isotope Tracing

Biological Studies

  • As a stable isotope-labeled compound, ammonium-d4 deuteroxide is utilized in metabolic studies to trace nitrogen pathways in biological systems. This application is crucial for understanding nutrient cycling and metabolic fluxes.
  • Key Insights :
    • Helps in determining the fate of nitrogen within biological organisms, including plants and microorganisms.
    • Provides insights into nitrogen assimilation processes under varying environmental conditions.

Case Study : Research demonstrated that using ammonium-d4 deuteroxide allowed scientists to track nitrogen assimilation in plants, revealing how different nitrogen sources affect growth and metabolism .

Pharmaceutical Research

Drug Development

  • In pharmaceutical research, ammonium-d4 deuteroxide is used as a solvent and reagent for synthesizing deuterated drug candidates. The incorporation of deuterium can enhance metabolic stability and pharmacokinetic properties.
  • Benefits :
    • Deuterated compounds often exhibit improved solubility and bioavailability.
    • Can lead to reduced side effects due to slower metabolism.

Data Table: Comparison of Deuterated vs Non-Deuterated Compounds

PropertyNon-Deuterated CompoundDeuterated Compound
Metabolic RateFastSlower
SolubilityVariableGenerally Higher
StabilityLess StableMore Stable
Side EffectsHigherLower

Environmental Monitoring

Water Quality Analysis

  • Ammonium-d4 deuteroxide is applied in environmental studies to assess water quality by tracing ammonium sources and transformations within aquatic ecosystems.
  • Importance :
    • Helps identify pollution sources and assess the impact of ammonium on aquatic life.

Mechanism of Action

The mechanism of action of ammonium-d4 deuteroxide involves the replacement of hydrogen atoms with deuterium atoms in chemical reactions. This isotopic substitution can affect the reaction kinetics and the stability of the resulting compounds. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions being studied.

Comparison with Similar Compounds

Similar Compounds

    Ammonium-d chloride: Similar to ammonium-d4 deuteroxide but with chloride ions instead of hydroxide ions.

    Ammonium-15N hydroxide: Contains the nitrogen-15 isotope instead of deuterium.

    Deuterated ammonia: Contains deuterium atoms but lacks the hydroxide group.

Uniqueness

Ammonium-d4 deuteroxide is unique due to its high isotopic purity and its ability to act as both a deuterated solvent and a reagent in various chemical reactions. Its deuterium content makes it particularly valuable in NMR spectroscopy and isotope labeling studies, where precise isotopic labeling is essential.

Biological Activity

Ammonium-d4 deuteroxide (ND4OD) is a deuterated form of ammonium hydroxide, where deuterium replaces hydrogen in the ammonium ion. This compound has garnered interest in various scientific fields, particularly in structural biology and isotopic labeling for metabolic studies. This article explores its biological activity, applications, and relevant research findings.

  • Molecular Formula : ND4OD
  • Molecular Weight : 40.08 g/mol
  • Purity : 99% D
  • Concentration : Typically available as a 25% solution in D₂O (deuterated water) .

Applications

Ammonium-d4 deuteroxide is primarily used in:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : As a solvent and reagent for studying biomolecules.
  • Metabolic Studies : It aids in tracing metabolic pathways due to its isotopic labeling capabilities .
  • Ammonium Ion Functionality : The ammonium ion (NH₄⁺) plays a crucial role in nitrogen metabolism. It is involved in the synthesis of amino acids and nucleotides, essential for cellular functions.
  • pH Regulation : Ammonium-d4 deuteroxide acts as a weak base, which can influence the pH of biological systems, potentially affecting enzyme activity and metabolic processes .

Toxicity and Safety

Research indicates that exposure to ammonium compounds can lead to toxicity, particularly at high concentrations. The primary concerns include:

  • Corrosive Effects : Prolonged exposure can cause damage to eyes and skin, as well as respiratory tract irritation .
  • Cataracts and Glaucoma : Some studies suggest that chronic exposure may lead to ocular health issues .

Case Studies

  • Plant Growth Studies : Research has shown that ammonium availability can significantly impact plant growth. For instance, studies on Arabidopsis thaliana indicated that high levels of ammonium could suppress root gravitropism and alter root architecture due to changes in auxin distribution .
  • Metabolic Tracing : In metabolic studies using NMR, ammonium-d4 deuteroxide has been employed to trace nitrogen incorporation into amino acids, demonstrating its utility in understanding metabolic fluxes in living organisms .

Data Tables

StudyOrganismKey Findings
Study 1Arabidopsis thalianaHigh NH₄⁺ levels inhibit root gravitropism; altered auxin distribution observed.
Study 2Various plantsAmmonium enhances growth under certain conditions but can be toxic at elevated levels.
Study 3Mammalian cellsND4OD used for tracing nitrogen metabolism; confirmed incorporation into amino acids via NMR spectroscopy.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for preparing Ammonium-d4 Deuteroxide, and how are isotopic purity and yield optimized?

Ammonium-d4 Deuteroxide ([ND₄]OD) is typically synthesized via deuterium exchange reactions. A common method involves reacting ammonium salts (e.g., NH₄Cl) with sodium deuteroxide (NaOD) in deuterated solvents like D₂O. For example, deuterated Wittig reagents are prepared by stirring methyl triphenylphosphonium bromide in D₂O with excess NaOD, optimizing reaction time (e.g., 4 hours) and molar equivalents to maximize deuterium incorporation (~95%) while minimizing side reactions . Isotopic purity (>98 atom% D) is confirmed via mass spectrometry or NMR, with rigorous solvent drying and inert atmosphere protocols to prevent proton contamination .

Q. How is Ammonium-d4 Deuteroxide characterized in terms of isotopic labeling efficiency and chemical stability?

Deuterium incorporation is quantified using mass spectrometry (e.g., GC-MS or LC-MS) or ²H NMR. For instance, ²H NMR analysis of deuterated sesquiterpenes confirmed ~95% deuterium labeling when using NaOD-based synthesis routes . Stability studies focus on preventing proton exchange with ambient moisture; solutions are stored in sealed, inert containers under argon, with periodic NMR validation of isotopic integrity .

Q. What are the critical safety and handling protocols for Ammonium-d4 Deuteroxide in laboratory settings?

Ammonium-d4 Deuteroxide is hygroscopic and corrosive, requiring handling in a fume hood with PPE (gloves, goggles). It reacts exothermically with water, necessitating dry solvents and equipment. Storage recommendations include airtight containers at 2–8°C, with desiccants to minimize D/H exchange. Safety data sheets highlight risks of skin burns (R34) and eye irritation (R36), mandating emergency washes and spill containment protocols .

Advanced Research Questions

Q. How does the deuterium isotope effect (DIE) influence reaction kinetics and mechanisms in Ammonium-d4 Deuteroxide-mediated reactions?

The DIE arises from reduced zero-point energy in N–D vs. N–H bonds, altering activation energies. In Brønsted acid-base reactions, deuteroxide ions (OD⁻) exhibit lower reactivity than OH⁻ due to differences in solvation and hydrogen-bonding dynamics. For example, OD⁻ shows a 230–500x lower reaction rate in deprotonation reactions compared to predictions from Brønsted plots, attributed to incomplete desolvation during proton transfer . Mechanistic studies using stopped-flow spectroscopy or isotopic tracing can resolve these effects .

Q. How can researchers resolve discrepancies in kinetic data when using Ammonium-d4 Deuteroxide as a base in organocatalytic systems?

Deviations in kinetic profiles (e.g., non-linear Brønsted plots) often stem from solvent isotope effects or incomplete deuteration. For example, in CO₂ fixation reactions, deuterated bases like [ND₄]OD may exhibit reduced activity due to slower proton transfer steps. Researchers should:

  • Validate isotopic purity via ¹H/²H NMR.
  • Compare reaction rates in H₂O vs. D₂O to isolate solvent effects.
  • Use computational models (e.g., DFT) to simulate isotope-dependent transition states .

Q. What strategies optimize deuteration levels in target molecules when using Ammonium-d4 Deuteroxide as a deuterium source?

Key parameters include:

  • Reaction time : Prolonged exposure (e.g., 4–6 hours) enhances D incorporation but risks ylide degradation in Wittig reactions .
  • Temperature : Higher temperatures (e.g., 150°C) accelerate exchange but may promote side reactions .
  • Solvent choice : Anhydrous DMSO or DMF minimizes proton back-exchange .
    Post-synthesis, purification via column chromatography or recrystallization removes non-deuterated byproducts.

Q. How does Ammonium-d4 Deuteroxide compare to other deuterated bases (e.g., NaOD, KOD) in NMR-based metabolic profiling?

In NMR metabolomics, [ND₄]OD is preferred for pH adjustment in deuterated buffers (e.g., PBS/D₂O) due to its low residual proton signal. Unlike KOD, it avoids potassium interference in ³⁹K NMR spectra. For example, 3-(trimethylsilyl)propionic-d₄ acid (TSP) is used as an internal standard in D₂O-based NMR samples prepared with [ND₄]OD, ensuring minimal background noise .

Q. Methodological Considerations

Q. What experimental controls are essential when using Ammonium-d4 Deuteroxide in isotopic labeling studies?

  • Proton-control experiments : Parallel reactions with NH₄OH to assess D/H exchange rates.
  • Blank samples : Deuterium-free analogs to confirm labeling specificity.
  • Stability checks : Periodic NMR or MS validation of deuterated products during storage .

Q. How can researchers mitigate solvent isotope effects in mechanistic studies involving Ammonium-d4 Deuteroxide?

  • Use mixed H₂O/D₂O solvents to decouple solvent and substrate isotope effects.
  • Apply Eyring-Polanyi equations to correlate kinetic isotope effects (KIEs) with thermodynamic parameters .

Properties

InChI

InChI=1S/H3N.H2O/h1H3;1H2/i/hD5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHUUQVKOLVNVRT-NSPFYZSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

N.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]N([2H])[2H].[2H]O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

40.077 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12168-30-8
Record name [2H4]ammonium [2H]hydroxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.032.108
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A mixture of 4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine (210 mg), iron powder (56 mg) and FeSO4 (152 mg) in ethanol (25 mL) and H2O (25 mL) was stirred at reflux temperature for 3 h. When TLC showed consumption of all starting material, the mixture was cooled to room temperature and filtered. The filtrate was concentrated in-vacuo and the residue was then purified by silica gel chromatography eluted with MeOH:DCM:NH3.H2O=1:60:0.5% to afford the desired product as a yellow solid (137 mg, 70%). 1H NMR (300 MHz, DMSO-d6) δ ppm 2.32 (s, 1H), 2.94 (t, 4H, J=4.8 Hz), 3.68 (t, 4H, J=4.8 Hz), 5.16 (br, s, 2H), 5.40 (s, 2H), 6.09 (d, 1H, J=1.8 Hz), 6.13 (d, 1H, J=1.8 Hz), 6.32 (dd, 1H, J=1.5, 7.5 Hz), 7.25 (t, 1H, J=7.5 Hz), 7.58 (dd, 1H, J=1.5, 7.5 Hz); LC-MS: m/e=391 [M+1]+.
Name
4-(3-(2,3-dichlorobenzyl)-2-methyl-7-nitro-3H-benzo[d]imidazol-5-yl)morpholine
Quantity
210 mg
Type
reactant
Reaction Step One
[Compound]
Name
FeSO4
Quantity
152 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
56 mg
Type
catalyst
Reaction Step One
Yield
70%

Synthesis routes and methods II

Procedure details

When oxime formation is conducted using an aqueous solution of hydroxylamine sulfate (hydroxylamine prepared by Rashig method, also called as ammonium sulfite method, where an aqueous solution of ammonium nitrate is reduced by sulfur dioxide in the presence of hydrogen sulfate ions, into hydroxyamide-N,N-disulfate, which is then hydrolyzed to obtain hydroxylamine sulfate) and ammonia water, ammonium sulfate is obtained as a byproduct from the separated aqueous phase. This ammonium sulfate is called as oxime ammonium sulfate, which is purified more easily than ammonium sulfate as a byproduct in the rearrangement step described in “BACKGROUND ART” (called as rearrangement ammonium sulfate) and can be thus sold in the market. When hydroxylamine prepared by HPO method wherein hydroxylamine phosphate is prepared is used, ammonium sulfate is not formed even in the oxime-forming step.
[Compound]
Name
oxime
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
ammonium sulfite
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
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0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
hydroxyamide N,N-disulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods III

Procedure details

To a solution of imidazo[1,2-a]pyridin-2-ylmethanol (3.0 g, 20 mmol) in EtOH (50 mL) was added manganese (IV) oxide (8.8 g, 100 mmol). The mixture was refluxed for 2 days. After cooling to room temperature, the mixture was filtered through Celite, and the filtrate was concentrated. The residue was purified by reverse phase column chromatography (eluting with acetonitrile in water 25% v/v, with 0.01% NH3.H2O) to afford the title compound (0.45 g, 15% yield) as a yellow solid. ESI MS: m/z 147 [M+H]+.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
catalyst
Reaction Step One
Yield
0.01%
Yield
15%

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